molecular formula C17H19ClN2S B5739731 N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea

N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea

Cat. No. B5739731
M. Wt: 318.9 g/mol
InChI Key: PJUVHYLTNZNPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea, also known as Diclazuril, is a chemical compound that belongs to the family of benzene derivatives. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. Diclazuril is widely used in veterinary medicine as an antiprotozoal agent to treat coccidiosis in poultry and other animals.

Mechanism of Action

The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea is not fully understood, but it is believed to work by inhibiting the development of the asexual stage of the coccidia life cycle. It is thought to interfere with the formation of microtubules and disrupt the normal growth and division of the parasite. N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea has also been shown to have an immunomodulatory effect, which may contribute to its antiprotozoal activity.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea has been shown to have low toxicity and is generally well-tolerated by animals. It is rapidly absorbed and distributed throughout the body, with the highest concentrations found in the liver and kidneys. N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea is metabolized by the liver and excreted in the urine and feces. It has been shown to have no significant effect on the growth or development of animals treated with therapeutic doses.

Advantages and Limitations for Lab Experiments

N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea is a highly effective and specific antiprotozoal agent that is widely used in veterinary medicine. It has a low toxicity profile and is generally well-tolerated by animals. However, its use in laboratory experiments may be limited by its high cost and limited solubility in aqueous solutions. Additionally, the exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea is not fully understood, which may limit its potential use in certain experimental models.

Future Directions

There are several areas of research that could be explored to further our understanding of N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea and its potential applications. These include:
1. Development of new formulations and delivery methods to improve solubility and bioavailability.
2. Investigation of the immunomodulatory effects of N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea and its potential use in the treatment of autoimmune diseases.
3. Exploration of the antifungal and antiviral properties of N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea and its potential use in the treatment of fungal and viral infections.
4. Evaluation of the potential use of N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea in the treatment of other protozoal infections in animals, such as babesiosis and theileriosis.
5. Investigation of the potential use of N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea as a chemopreventive agent in the development of cancer.
Conclusion:
N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea is a highly effective and specific antiprotozoal agent that is widely used in veterinary medicine. It has a low toxicity profile and is generally well-tolerated by animals. The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea is not fully understood, but it is believed to work by inhibiting the development of the asexual stage of the coccidia life cycle. N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea has potential applications in the treatment of other protozoal infections, as well as in the treatment of fungal and viral infections and the prevention of cancer. Further research is needed to fully explore these potential applications.

Synthesis Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea involves the reaction of 4-chlorophenethylamine and 3,5-dimethylphenylisothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea has been extensively studied for its antiprotozoal activity against various species of coccidia that cause coccidiosis in animals. It has been shown to be highly effective in preventing and treating coccidiosis in poultry, rabbits, and other animals. N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea has also been investigated for its potential use as an antifungal and antiviral agent.

properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S/c1-12-9-13(2)11-16(10-12)20-17(21)19-8-7-14-3-5-15(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUVHYLTNZNPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenyl)ethyl]-3-(3,5-dimethylphenyl)thiourea

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